N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 329929-27-3
VCID: VC21398790
InChI: InChI=1S/C22H15ClFN3O2S/c23-17-12-14(10-11-18(17)24)25-20(28)13-30-22-26-19-9-5-4-8-16(19)21(29)27(22)15-6-2-1-3-7-15/h1-12H,13H2,(H,25,28)
SMILES: C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl
Molecular Formula: C22H15ClFN3O2S
Molecular Weight: 439.9g/mol

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

CAS No.: 329929-27-3

Cat. No.: VC21398790

Molecular Formula: C22H15ClFN3O2S

Molecular Weight: 439.9g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide - 329929-27-3

Specification

CAS No. 329929-27-3
Molecular Formula C22H15ClFN3O2S
Molecular Weight 439.9g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C22H15ClFN3O2S/c23-17-12-14(10-11-18(17)24)25-20(28)13-30-22-26-19-9-5-4-8-16(19)21(29)27(22)15-6-2-1-3-7-15/h1-12H,13H2,(H,25,28)
Standard InChI Key UEILHOYOJHDRKR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl

Introduction

Chemical Properties and Structure

Fundamental Characteristics

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (CAS No.: 329929-27-3) belongs to the quinazoline derivative class, characterized by its complex structure featuring multiple functional groups. The compound has gained attention in medicinal chemistry research due to its unique structural features and potential biological activities.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC22H15ClFN3O2S
Molecular Weight439.9 g/mol
CAS Number329929-27-3
ClassificationQuinazolinone derivative
Research StatusFor research use only; not for human or veterinary use

Structural Elements

The compound features several key structural components that contribute to its chemical behavior and biological potential:

  • A quinazolinone core structure (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)

  • A thioether (sulfanyl) linkage that connects the quinazolinone moiety to the acetamide group

  • An acetamide functionality that forms a bridge to the halogenated phenyl ring

  • A 3-chloro-4-fluorophenyl group that provides specific electronic and steric properties

These structural elements collectively determine the compound's reactivity profile, including its potential for biological interactions with various molecular targets.

Synthesis Methodology

General Synthetic Approach

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic synthesis techniques. The process generally employs reactions characteristic of amides and thioethers, such as nucleophilic substitution and condensation reactions.

StepProcessKey Reagents
1Formation of 2-thioxo-quinazolinone coreAnthranilic acid, isothiocyanate derivatives
2Introduction of the phenyl substituent at position 3Appropriate phenyl derivatives
3Thioether formation at position 2Chloroacetamide derivatives, base
4Acetamide linkage formation3-chloro-4-fluoroaniline derivatives

The synthesis typically begins with the preparation of a 2-thioxo-quinazolinone intermediate, followed by alkylation of the sulfur atom with an appropriate chloroacetamide derivative bearing the 3-chloro-4-fluorophenyl moiety .

Biological Activities and Mechanisms

ActivityMechanismSupporting Evidence
AnticancerEnzyme inhibition, cell signaling modulationRelated quinazoline derivatives show anticancer properties
AntimicrobialCell wall/membrane disruptionQuinazolinone compounds demonstrate antimicrobial effects
Anti-inflammatoryEnzyme inhibition (e.g., COX-2)Similar compounds exhibit anti-inflammatory activity
Enzyme inhibitionTargeting specific enzymes (e.g., NDH-2)Related 2-mercapto-quinazolinones show enzyme inhibitory effects

Structure-Activity Relationships

The biological activity of this compound is likely influenced by specific structural elements:

  • The quinazolinone core is essential for many biological activities, serving as a scaffold for interaction with various biological targets

  • The thioether (sulfanyl) group at position 2 plays a crucial role in biological activity, as evidenced by related compounds where substitution of this sulfur with other atoms (carbon, nitrogen, oxygen) leads to decreased activity

  • The 3-chloro-4-fluorophenyl moiety may enhance membrane permeability and target binding through halogen interactions

  • The acetamide linkage can form hydrogen bonds with target proteins, contributing to binding affinity and specificity

Comparative Analysis with Related Compounds

Structural Analogues

Structural modifications of the basic quinazolinone scaffold have yielded several related compounds with documented biological activities:

Table 4: Comparison with Structural Analogues

CompoundStructural DifferenceReported ActivityReference
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide4-methylphenyl at position 3Potential enzyme inhibitory activity
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide4-ethoxyphenyl at position 3Not specifically detailed
N-cyclohexyl-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamideCyclohexyl instead of 3-chloro-4-fluorophenylNDH-2 inhibitor (IC50 in micromolar range)
N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamideCycloheptyl group and 5-fluoro substitutionKinase inhibitory properties

Mechanism-Based Comparisons

Studies of the 2-mercapto-quinazolinone compound (Compound 1) provide insights into potential mechanisms of action for N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide:

  • The quinazolinone moiety engages in π–π interactions and hydrogen bonds with target proteins

  • The thioether group participates in Van der Waals interactions with hydrophobic pockets in target proteins

  • The acetamide linkage forms hydrogen bonds with protein backbone residues

  • The halogenated phenyl ring interacts with specific hydrophobic regions of target proteins

These interactions collectively determine binding affinity and specificity for biological targets.

Research Findings on Enzyme Inhibition

NDH-2 Inhibitory Activity

While specific data for N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is limited, related 2-mercapto-quinazolinone compounds have demonstrated inhibitory activity against NADH:menaquinone oxidoreductase (NDH-2):

Table 5: NDH-2 Inhibition by Related Compounds

CompoundIC50 ValueAssay TypeReference
N-cyclohexyl-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide (Compound 1)Micromolar range for NADH-driven IMV acidification; 23 ± 8 nM in NADH:Q2 oxidoreductase assayEnzymatic inhibition

The binding mode of these compounds to NDH-2 suggests they function by blocking the menaquinone-binding site rather than acting as allosteric inhibitors .

CompoundCOX-2 InhibitionConcentrationReference
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide47.1%20 μM

While this compound differs structurally from N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, the shared quinazolinone core suggests potential for similar activity.

Structure-Based Drug Design Implications

Key Structure-Activity Relationship Findings

Structure-activity relationship studies on related compounds provide valuable insights for potential optimization of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide:

  • Substitution of the sulfur atom in the thioether linkage with less polarizable atoms (carbon, nitrogen, oxygen) tends to decrease biological activity

  • Modification of the amide linkage, particularly through addition of methyl groups, can disrupt hydrogen bonding with target proteins and reduce activity

  • The nature of the substituent at position 3 of the quinazolinone core influences activity, with electron-donating groups often enhancing potency

  • Fluorination of the quinazolinone phenyl moiety may preserve activity while improving compound stability

Pharmacophore Model

Based on available data, a potential pharmacophore model for N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide includes:

Table 7: Pharmacophore Elements

Structural ElementProposed FunctionDesign Implication
Quinazolinone coreEssential scaffold for target recognitionMaintain core structure
Thioether linkageCritical for Van der Waals interactionsPreserve sulfanyl group
Acetamide groupForms hydrogen bonds with target proteinsMaintain amide functionality
Halogenated phenyl ringEnhances lipophilicity and target interactionOptimize halogen substitution pattern
3-phenyl substituentInfluences binding specificityExplore various substitutions to enhance activity

Future Research Directions

Optimization Strategies

Future research on N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide could focus on several optimization strategies:

  • Modification of the 3-phenyl substituent with various electron-donating or electron-withdrawing groups to enhance activity

  • Exploration of alternative halogen substitution patterns on the phenyl ring to improve pharmacokinetic properties

  • Investigation of bioisosteric replacements for the acetamide linkage to enhance stability while maintaining activity

  • Development of prodrug approaches to address potential metabolism issues

Expanded Biological Evaluation

Comprehensive biological screening would provide valuable insights into the full spectrum of activities:

  • Testing against a panel of cancer cell lines to determine anticancer potential

  • Evaluation against bacterial and fungal pathogens to assess antimicrobial activity

  • Investigation of anti-inflammatory properties through COX-2 inhibition assays

  • Assessment of activity against specific enzyme targets, particularly NDH-2 and related enzymes

Addressing Stability Concerns

Based on findings with related compounds, addressing potential stability issues would be crucial:

  • Development of strategies to prevent glutathione-dependent cleavage at the sulfur atom in the thioether linkage

  • Exploration of structural modifications that enhance metabolic stability

  • Formulation approaches to protect the compound from degradation

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